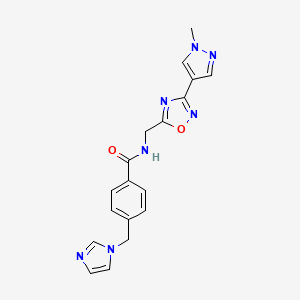![molecular formula C12H15ClF3N3O2 B2773037 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride CAS No. 298703-18-1](/img/structure/B2773037.png)
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride” is a chemical compound with the molecular formula C12H15ClF3N3O2 . It has a molecular weight of 325.72 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.71 and a molecular formula of C12H15ClF3N3O2 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Anti-Mycobacterial Activity and Structural Insights
Piperazine derivatives, including the core structure similar to 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, have been studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. These derivatives have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. The structural framework of piperazine is crucial in the design of potent anti-TB molecules. The structure-activity relationship (SAR) elaborated in these studies assists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Applications
Piperazine derivatives are foundational in the development of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory properties. The versatility of piperazine as a medicinal scaffold is highlighted, with slight modifications to its structure yielding significant differences in medicinal potential. This versatility underscores the critical role of piperazine derivatives in drug discovery and design, offering insights for future therapeutic investigations (Rathi et al., 2016).
Metabolic Insights and Clinical Applications
Understanding the metabolic pathways and clinical implications of arylpiperazine derivatives, including compounds structurally related to 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, is crucial for their application in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. This metabolism plays a significant role in their pharmacological actions, making it a key area of study for optimizing therapeutic outcomes (Caccia, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOHCVWKGBVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

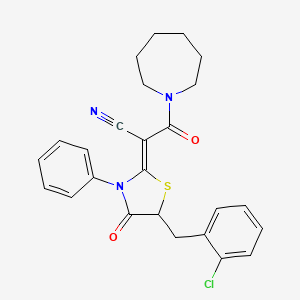
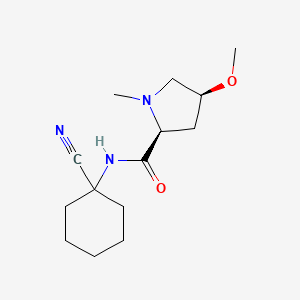
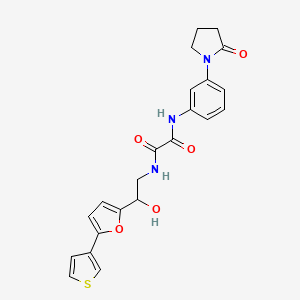

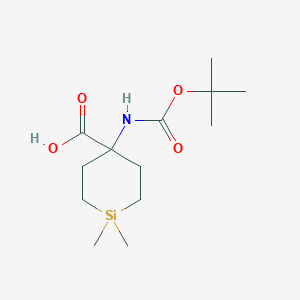
![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)
![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
